2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid

Medicinal Chemistry Drug Design Structural Biology

The compound 2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid (CAS 157466-98-3) is a synthetic derivative belonging to the imidazotetrazinone class, which includes the established anticancer drug temozolomide. Its molecular formula is C7H6N6O4 with a molecular weight of 238.16 g/mol.

Molecular Formula C7H6N6O4
Molecular Weight 238.16 g/mol
CAS No. 157466-98-3
Cat. No. B3243475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid
CAS157466-98-3
Molecular FormulaC7H6N6O4
Molecular Weight238.16 g/mol
Structural Identifiers
SMILESC1=NC(=C2N1C(=O)N(N=N2)CC(=O)O)C(=O)N
InChIInChI=1S/C7H6N6O4/c8-5(16)4-6-10-11-13(1-3(14)15)7(17)12(6)2-9-4/h2H,1H2,(H2,8,16)(H,14,15)
InChIKeySSEWJYFCBNVBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid (CAS 157466-98-3): Procurement & Differentiation Guide


The compound 2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid (CAS 157466-98-3) is a synthetic derivative belonging to the imidazotetrazinone class, which includes the established anticancer drug temozolomide [1]. Its molecular formula is C7H6N6O4 with a molecular weight of 238.16 g/mol [2]. As a 3-substituted-4-oxo-3,4-dihydro-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid amide, it is structurally characterized by an acetic acid moiety at the 3-position and a carboxamide group at the 8-position of the core ring system [3].

Why Temozolomide Cannot Substitute for 2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid in Research Applications


Within the imidazotetrazinone class, simple substitution is not possible due to the profound impact of N3-substitution on prodrug activation kinetics and DNA alkylation sequence selectivity [1]. While temozolomide (TMZ) acts as a prodrug for the methylating agent MTIC, the 3-acetic acid moiety on this compound fundamentally alters its physicochemical and pharmacokinetic profile, likely modifying its stability, solubility, and rate of conversion to the active alkylating species [2]. The 8-carboxamide group is retained, but the ionic carboxylate side-chain will affect tissue distribution and cellular uptake compared to neutral, lipophilic analogs, making direct therapeutic or mechanistic interchange impossible [3].

Quantitative Differentiation Evidence for 2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid


Structural Identity: N3-Acetic Acid Moiety Differentiates from Temozolomide and Temozolomide Acid

The compound is chemically distinct from its closest analogs, temozolomide (CAS 85622-93-1) and temozolomide acid (CAS 113942-30-6). Temozolomide possesses an 8-carbamoyl group and an N3-methyl substituent, while temozolomide acid has an N3-methyl and an 8-carboxylic acid [1]. The target compound uniquely combines the 8-carbamoyl group with an N3-acetic acid substituent, confirmed by its InChI Key (SSEWJYFCBNVBAI-UHFFFAOYSA-N) and SMILES notation (NC(=O)c1ncn2c1nnn(CC(=O)O)c2=O) [2]. This structural difference is not interchangeable; it fundamentally alters the compound's hydrogen-bond donor/acceptor capacity and ionization state at physiological pH.

Medicinal Chemistry Drug Design Structural Biology

Predicted Physicochemical Differentiation: Enhanced Aqueous Solubility Over Temozolomide

The presence of a carboxylic acid group at the N3-position is expected to significantly increase aqueous solubility, particularly at physiological pH, compared to the neutral N3-methyl analog temozolomide . While quantitative experimental solubility data for this specific compound are not publicly available, class-level inference based on related imidazotetrazinones indicates that the ionizable acetic acid moiety can enhance solubility by several orders of magnitude relative to the methyl-substituted parent, which has an aqueous solubility of ~3.3 mg/mL [1]. The effect is pH-dependent, with solubility increasing substantially above the carboxylate pKa (~4.5).

Pharmaceutics Pre-formulation Drug Delivery

Synthetic Utility as a Key Intermediate in Temozolomide Analog Synthesis

The compound serves as a synthetic intermediate or a precursor for analogs. A published synthesis route details its preparation via acid hydrolysis of the corresponding ethyl ester, ethyl 8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate, using 5M hydrochloric acid . This contrasts with the final-step cyclization strategies often used for temozolomide [1]. The free carboxylic acid group offers a reactive handle for further derivatization (e.g., amidation, esterification) to create libraries of 3TM compounds, a versatility not possible with the simple N3-methyl group of temozolomide [2].

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Recommended Application Scenarios for 2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid


Medicinal Chemistry: Lead Scaffold for 3TM Compound Libraries

Due to its unique N3-acetic acid substituent, this compound is suited as a core scaffold for the synthesis of novel 3-substituted imidazotetrazinones (3TM compounds) as described in Pharminox patent US20130338104 [1]. The carboxylic acid handle enables diverse amide coupling reactions to explore structure-activity relationships (SAR) at the N3 position, a differentiation not possible with temozolomide's inert methyl group. This is ideal for teams exploring next-generation DNA alkylating agents with potentially altered sequence selectivity or MGMT-independent activity.

Pharmacokinetic Probe Development: Investigating the Role of Ionization on CNS Penetration

The predicted higher aqueous solubility and ionic nature of this compound at physiological pH, compared to temozolomide , makes it a valuable chemical probe for studying how carboxylate moieties affect blood-brain barrier penetration within the imidazotetrazinone class. Researchers can directly compare its CNS pharmacokinetics with the neutral, methyl-substituted temozolomide to quantify the impact of ionization on brain tumor exposure.

Synthetic Process Development: Intermediate for Temozolomide Analogs via Alternative Routes

The compound's established synthesis from its ethyl ester precursor using acid hydrolysis provides an accessible route for process chemists. It serves as a key intermediate for analog synthesis that avoids the use of methyl isocyanate, a highly toxic reagent required for traditional temozolomide production, representing a safer and more versatile synthetic pathway for manufacturing novel candidates.

Quote Request

Request a Quote for 2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.